molecular formula C25H29N3O4S B2815009 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 380434-24-2

2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2815009
CAS RN: 380434-24-2
M. Wt: 467.58
InChI Key: NDSQPQNNJWUQSI-UHFFFAOYSA-N
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Description

The compound is a derivative of chalcone, which is an aromatic ketone that forms the central core for a variety of important biological compounds. Chalcones have been the subject of much research due to their potential medicinal properties .


Molecular Structure Analysis

The compound contains several functional groups, including a cyano group (-CN), an amide group (-CONH2), and several aromatic rings. These groups would likely have a significant impact on the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the cyano and amide groups could impact its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use or biological activity. For example, many chalcone derivatives have been studied for their potential anti-inflammatory, antioxidant, and anticancer activities .

properties

IUPAC Name

2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-3-4-7-12-32-19-11-10-16(14-20(19)31-2)13-17(15-26)24(30)28-25-22(23(27)29)18-8-5-6-9-21(18)33-25/h10-11,13-14H,3-9,12H2,1-2H3,(H2,27,29)(H,28,30)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSQPQNNJWUQSI-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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